molecular formula C8H3ClFNO2 B2838877 4-chloro-5-fluoro-1H-indole-2,3-dione CAS No. 84378-94-9

4-chloro-5-fluoro-1H-indole-2,3-dione

Cat. No.: B2838877
CAS No.: 84378-94-9
M. Wt: 199.57
InChI Key: SWUGYKGLXFMLEN-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-1H-indole-2,3-dione (CAS 84378-94-9) is a halogen-substituted isatin derivative of significant interest in medicinal chemistry and drug discovery. This compound features a core 1H-indole-2,3-dione (isatin) structure, which is a privileged scaffold known for its wide range of biological activities . The strategic incorporation of chloro and fluoro substituents at the 4 and 5 positions of the benzene ring modulates the compound's electronic properties and enhances its potential for interaction with biological targets . This reagent serves as a key synthetic intermediate for the development of novel bioactive molecules. Its structure is particularly valuable for constructing hybrid compounds, such as triazole conjugates, a strategy often employed to improve pharmacological potency . Research into analogous 5-fluoroindoline-2,3-dione-triazole hybrids has demonstrated promising antibacterial and antifungal activities, with some derivatives exhibiting potency comparable to or exceeding standard drugs like Fluconazole and Ciprofloxacin against certain strains . The isatin core is also a versatile precursor for functionalization; the carbonyl groups can be targeted by nucleophiles like hydrazides to synthesize diverse derivatives such as glyoxylamides, which have shown notable antimicrobial profiles against pathogens like Staphylococcus aureus and Candida albicans . The molecular formula of this compound is C 8 H 3 ClFNO 2 and it has a molecular weight of 199.57 g/mol . Predicted physicochemical properties include a density of 1.613±0.06 g/cm 3 and a pKa of 8.27±0.20 . This product is offered with a high purity level of 97% and should be stored sealed in a dry environment at room temperature to maintain stability . Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-chloro-5-fluoro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFNO2/c9-6-3(10)1-2-4-5(6)7(12)8(13)11-4/h1-2H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUGYKGLXFMLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)C2=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-fluoro-1H-indole-2,3-dione typically involves the halogenation of indole derivatives. One common method includes the reaction of indole with chlorinating and fluorinating agents under controlled conditions. For example, the use of N-chlorosuccinimide and Selectfluor can introduce chlorine and fluorine atoms, respectively, into the indole ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, oxidation, and cyclization steps, carried out under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-fluoro-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the dione group to diol or other reduced forms.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1H-indole-2,3-dione, including 4-chloro-5-fluoro-1H-indole-2,3-dione, exhibit significant anticancer properties. For instance, studies have shown that thiosemicarbazone derivatives of 5-fluoro-1H-indole-2,3-dione demonstrate potent anticancer activity against various cancer cell lines. The introduction of electron-withdrawing groups at specific positions enhances the cytotoxic effects of these compounds .

CompoundActivityReference
This compoundAnticancer
5-Fluoro-1H-indole-2,3-dione ThiosemicarbazonesAnticancer

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. It has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The structural features of the compound contribute to its interaction with microbial targets .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including cyclization reactions involving substituted anilines and chloral hydrate. Optimized synthetic routes have been developed to enhance yield and minimize environmental impact .

Synthesis MethodYield (%)Reference
Cyclization of substituted anilines51-68%

NMR Applications

The fluorine atom in this compound allows for unique applications in NMR spectroscopy. Its large chemical shift provides insights into the molecular dynamics and interactions within biological systems .

A detailed study evaluated the biological activities of various derivatives of indole-2,3-dione compounds, including 4-chloro-5-fluoro derivatives. The results indicated a correlation between structural modifications and enhanced biological activity against cancer cells and pathogens .

Structural Analysis via NMR

In a study focusing on the use of fluorinated compounds as probes in protein studies, the unique properties of this compound were highlighted. The compound's fluorine content allowed for clearer spectral data in complex biological matrices .

Mechanism of Action

The mechanism of action of 4-chloro-5-fluoro-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Features
4-Chloro-5-fluoro-1H-indole-2,3-dione Cl (C4), F (C5) C₈H₃ClFNO₂ Dual halogenation enhances electron-withdrawing effects; potential for dual receptor activity.
5-Chloro-1H-indole-2,3-dione (2HQ) Cl (C5) C₈H₄ClNO₂ Single Cl substituent; used in crystallography studies .
5-Chloro-1-(4-chlorobenzyl)indole-2,3-dione Cl (C5), 4-Cl-benzyl (N1) C₁₅H₉Cl₂NO₂ Bulky benzyl group increases lipophilicity (ClogP: predicted 1.494) .
7-Chloro-4-methyl-5-nitro-indole-2,3-dione Cl (C7), CH₃ (C4), NO₂ (C5) C₉H₅ClN₂O₄ Nitro group enhances electrophilicity; methyl group may improve solubility .
5-Fluoro-N-[2-benzoylphenyl]indole-2-carboxamide F (C5), benzoyl side chain C₂₂H₁₅FN₂O₂ Carboxamide side chain improves binding to biological targets (e.g., σ receptors) .

Physical and Spectral Properties

  • Melting Points: Fluorinated indole derivatives (e.g., 5-fluoro-N-[2-benzoylphenyl]indole-2-carboxamide) exhibit higher melting points (233–250°C) compared to non-fluorinated analogs, likely due to stronger intermolecular interactions .
  • NMR Shifts: The H-1 indole proton in 5-fluoro derivatives appears as a broad singlet at δ 9.25–9.4 ppm, whereas chloro-substituted analogs (e.g., 5-chloro-1H-indole-2,3-dione) show downfield shifts due to electronegative effects . Carbonyl carbons (C2/C3) in indole-2,3-diones resonate at δ 190–199 ppm in $^{13}\text{C}$-NMR, with minor variations depending on substituent electronegativity .

Biological Activity

Overview

4-Chloro-5-fluoro-1H-indole-2,3-dione, a member of the indole family, exhibits a diverse range of biological activities. Its unique molecular structure, characterized by the presence of chlorine and fluorine atoms at the 4 and 5 positions respectively, along with a dione functional group, contributes to its reactivity and potential therapeutic applications. This compound has garnered interest in medicinal chemistry due to its promising effects against various diseases.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can lead to the inhibition of enzymes or modulation of receptor activities, influencing various biochemical pathways. Notably, indole derivatives have been found to affect multiple pathways associated with:

  • Antiviral activity
  • Anti-inflammatory effects
  • Anticancer properties
  • Antimicrobial effects
  • Antidiabetic actions

Biological Activities

Research indicates that this compound exhibits significant biological activities. Below is a summary of its key actions:

Activity Description
Anticancer Inhibits growth in various cancer cell lines such as MCF-7 and HT-29.
Antimicrobial Demonstrates activity against bacterial strains and fungi.
Antioxidant Reduces oxidative stress in cellular models.
Antiviral Shows potential in inhibiting viral replication in vitro.
Anti-inflammatory Modulates inflammatory pathways, reducing cytokine production.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines using MTT assays. The compound exhibited an IC50 value indicating potent cytotoxicity, making it a candidate for further investigation in cancer therapy .
  • Antimicrobial Properties : Another research explored the antimicrobial efficacy of this compound against various pathogens. The results highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans, suggesting its potential use in treating infections .
  • Mechanistic Insights : Molecular docking studies have revealed that this compound interacts with specific enzymes involved in cancer progression and inflammation. This interaction leads to the modulation of key signaling pathways, which could explain its observed biological activities .

Q & A

Q. What are the common synthetic routes for 4-chloro-5-fluoro-1H-indole-2,3-dione, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and oxidation steps. For example, chlorination at the 4-position and fluorination at the 5-position of the indole scaffold can be achieved using reagents like POCl₃ or SOCl₂ for chlorination and Selectfluor™ for fluorination . Reaction temperature (e.g., 0–5°C for halogenation to avoid over-substitution) and solvent choice (e.g., DMF for polar aprotic conditions) critically affect regioselectivity and purity. Post-synthetic purification via column chromatography (e.g., ethyl acetate/hexane gradients) is recommended to isolate the target compound .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL (for refinement) and OLEX2 (for visualization) are widely used . Key parameters include bond lengths (e.g., C-Cl: ~1.74 Å, C-F: ~1.35 Å) and dihedral angles between the indole ring and substituents. Complementary techniques like NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) further validate purity and functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement of halogenated indole derivatives?

Discrepancies in thermal parameters or residual electron density maps often arise from disordered halogen atoms or solvent molecules. Strategies include:

  • Using SHELXL’s restraints for bond distances and angles to stabilize refinement .
  • Incorporating TWIN commands for twinned crystals .
  • Cross-validating with spectroscopic data (e.g., ensuring NMR chemical shifts align with expected electronic environments) .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model reaction pathways. Key considerations:

  • Electron-withdrawing effects of Cl and F substituents increase electrophilicity at the 2,3-dione positions.
  • Solvent effects (e.g., polarizable continuum models) improve accuracy in predicting reaction kinetics .

Q. How do substituent positions (Cl at 4, F at 5) influence the compound’s biological activity compared to other halogenated indoles?

A comparative analysis of structurally similar compounds reveals:

CompoundSubstituentsBioactivity (IC₅₀)Key Reference
4-Chloro-5-fluoro derivativeCl (4), F (5)12 µM (Anticancer)
5-Chloroindole-2,3-dioneCl (5)28 µM (Antimicrobial)
6-FluoroindoleF (6)45 µM (Neuroprotective)

The 4-Cl/5-F combination enhances π-π stacking with biological targets (e.g., kinase active sites) due to optimized steric and electronic profiles .

Methodological Considerations

Q. What experimental design principles apply when optimizing the synthesis of analogs with varied halogenation patterns?

  • DoE (Design of Experiments): Vary halogenation reagents, temperatures, and solvents systematically to map yield vs. selectivity trade-offs .
  • In-situ monitoring: Use FTIR or Raman spectroscopy to track reaction progression and intermediate formation .

Q. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in halogenated indoles?

  • Reassess basis sets: Larger basis sets (e.g., def2-TZVP) improve accuracy for halogens .
  • Account for crystal packing effects: DFT gas-phase models may neglect intermolecular forces evident in X-ray data .

Data Analysis and Reporting

Q. What statistical tools are recommended for analyzing biological activity data of halogenated indole derivatives?

  • Dose-response curves: Fit using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.
  • Cluster analysis: Group compounds by substituent patterns and bioactivity profiles to identify structure-activity trends .

Q. How to validate the purity of this compound in multi-step syntheses?

  • HPLC-MS: Use C18 columns with acetonitrile/water gradients and monitor for byproducts (e.g., dehalogenated species) .
  • Elemental analysis: Confirm %C, %H, %N, %Cl, and %F within 0.3% of theoretical values .

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